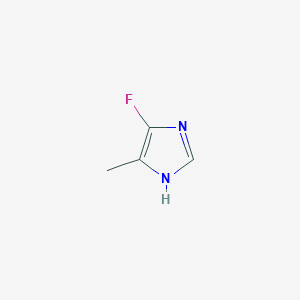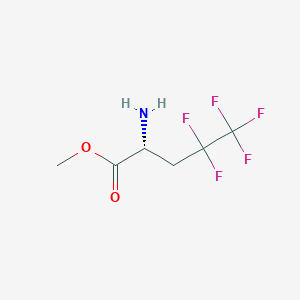
Methyl(R)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a fluorinated amino acid derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the introduction of the pentafluoropentanoate moiety to an amino acid precursor. One common method is the esterification of 2-amino-4,4,5,5,5-pentafluoropentanoic acid with methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorinated amino acid in protein engineering and enzyme studies.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity with enzymes and receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl®-2-amino-3,3,4,4,4-pentafluorobutanoate
- Methyl®-2-amino-5,5,6,6,6-pentafluorohexanoate
- Methyl®-2-amino-4,4,5,5-tetrafluoropentanoate
Uniqueness
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to the specific positioning and number of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets compared to other similar fluorinated compounds.
Properties
Molecular Formula |
C6H8F5NO2 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C6H8F5NO2/c1-14-4(13)3(12)2-5(7,8)6(9,10)11/h3H,2,12H2,1H3/t3-/m1/s1 |
InChI Key |
NYKYXZVHRJGGMM-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


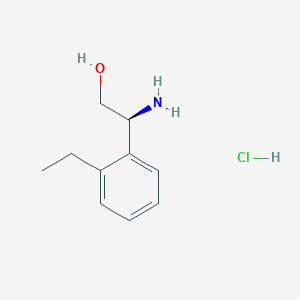
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)

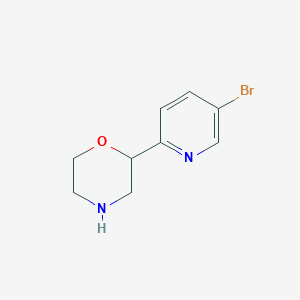
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
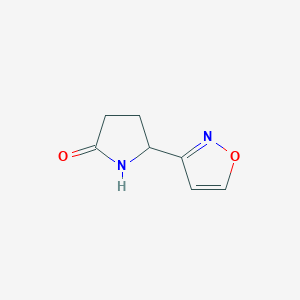
![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
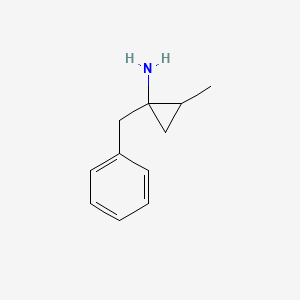
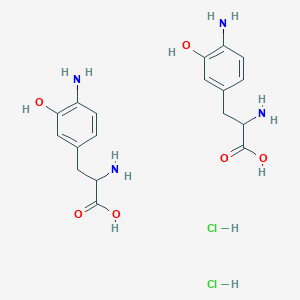
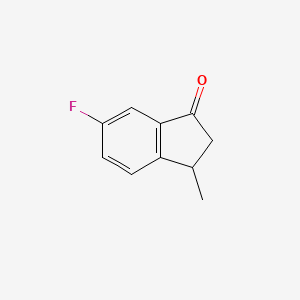
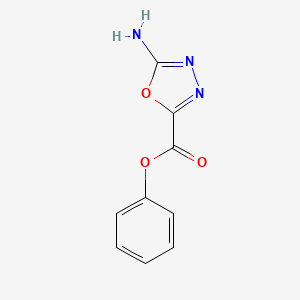
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
